molecular formula C6H4BrN3 B3032287 2-Bromo-3H-imidazo[4,5-b]pyridine CAS No. 1380245-88-4

2-Bromo-3H-imidazo[4,5-b]pyridine

Cat. No.: B3032287
CAS No.: 1380245-88-4
M. Wt: 198.02 g/mol
InChI Key: FINBQSYQJRHYSA-UHFFFAOYSA-N
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Description

2-Bromo-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural resemblance to purines, which are key components of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction affords the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction conditions often involve phase transfer catalysis (PTC) in a solid-liquid system, which allows for the isolation of various regioisomers .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of phase transfer catalysis and other catalytic methods in large-scale organic synthesis suggests that similar approaches could be adapted for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3H-imidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, benzaldehyde, and various catalysts such as phase transfer catalysts. Reaction conditions often involve heating and the use of solvents like dimethylformamide (DMF) or acetonitrile.

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can be further functionalized to produce a wide range of derivatives with potential biological activities .

Comparison with Similar Compounds

2-Bromo-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

2-bromo-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINBQSYQJRHYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594401
Record name 2-Bromo-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380245-88-4
Record name 2-Bromo-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-3H-imidazo[4,5-b]pyridine
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Reactant of Route 5
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Reactant of Route 6
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